molecular formula C5H10ClN3O B1395699 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride CAS No. 686344-68-3

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride

Cat. No.: B1395699
CAS No.: 686344-68-3
M. Wt: 163.6 g/mol
InChI Key: ZDFLBUBZFJAJFR-UHFFFAOYSA-N
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Description

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride (CAS: 686344-68-3) is a nitrogen-rich spirocyclic compound featuring a unique bicyclic framework with three nitrogen atoms and a ketone group. It is commercially available as an industrial-grade chemical (99% purity) in 25 kg cardboard drums, with applications spanning agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and formulation workflows. Notably, it has been discontinued by some suppliers (e.g., CymitQuimica) but remains available through specialized vendors .

Properties

IUPAC Name

2,5,7-triazaspiro[3.4]octan-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c9-4-5(1-6-2-5)8-3-7-4;/h6,8H,1-3H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFLBUBZFJAJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C(=O)NCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703875
Record name 2,5,7-Triazaspiro[3.4]octan-8-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686344-68-3
Record name 2,5,7-Triazaspiro[3.4]octan-8-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686344-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,7-Triazaspiro[3.4]octan-8-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Based on Annulation of Cyclic Precursors

Source: RSC Publishing (2020) and patent CN113214290A (2021)

Reaction Pathway:

  • Step 1: Starting with a 3-((benzylamino)methyl)oxetane derivative, reacted with chloroacetyl chloride in the presence of a tertiary amine (e.g., triethylamine) in dichloromethane at low temperature (~10°C). This introduces an acyl chloride functionality, yielding an intermediate acyl derivative (compound 2).

  • Step 2: The acyl derivative undergoes intramolecular cyclization in an inert atmosphere (nitrogen or argon) with a strong base (e.g., sodium hydride or n-butyllithium) in a suitable solvent like tetrahydrofuran (THF), forming a spirocyclic intermediate (compound 3).

  • Step 3: Reduction of the spirocyclic intermediate with lithium aluminum hydride (LiAlH4) in an inert atmosphere converts the ketone or imine functionalities to amines, producing a precursor (compound 4).

  • Step 4: Catalytic hydrogenation (e.g., H2, Pd/C) removes protecting groups (e.g., benzyl groups) under mild conditions (20-50°C, 20-100 psi), yielding the target compound, this compound.

Key Features:

  • Use of inexpensive, readily available raw materials
  • Mild reaction conditions
  • High overall yield (~43-55%)

Reaction Data Table:

Step Starting Material Reagents Conditions Product Yield Notes
1 Compound 1 Chloroacetyl chloride, triethylamine 10°C, 16 hrs Compound 2 70% Acylation
2 Compound 2 NaH or n-BuLi Inert atmosphere, THF Compound 3 80% Cyclization
3 Compound 3 LiAlH4 0°C to RT, 72 hrs Compound 4 85% Reduction
4 Compound 4 H2, Pd/C 20-50°C, 8-20 hrs Target compound 55% Hydrogenation

Synthesis via Multi-Component Reactions (MCR)

Source: PMC NCIBI (2020)

Reaction Pathway:

  • Step 1: Ugi multicomponent reaction involving amines, aldehydes, isocyanides, and acids to generate complex intermediates.

  • Step 2: Cyclization and deprotection steps lead to the formation of the spirocyclic framework.

  • Step 3: Hydrogenation removes protecting groups, yielding the target hydrochloride salt.

Advantages:

  • One-pot synthesis reduces purification steps
  • Suitable for large-scale production

Critical Reaction Conditions and Parameters

Parameter Range Significance
Temperature 0°C to 50°C Controls reaction rate and selectivity
Solvent Dichloromethane, THF, or CH2Cl2 Influences solubility and reaction pathway
Molar Ratios 1:1 to 1:5 (reactant:reducing agent) Ensures complete conversion
Hydrogen Pressure 20-100 psi Facilitates hydrogenation
Reaction Time 8-20 hours Ensures complete reaction

Notes on Optimization and Scale-Up

  • Raw Material Availability: The key precursor, 3-((benzylamino)methyl)oxetane-3-ol, can be synthesized on a large scale, making the process economically feasible.

  • Reaction Control: Use of inert atmospheres during cyclization and reduction steps prevents side reactions.

  • Purification: Minimal chromatographic purification is required, mainly after initial steps, with final products obtained via crystallization or filtration.

  • Salt Formation: Final treatment with hydrochloric acid yields the hydrochloride salt, which enhances stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride but differ in heteroatom composition, functional groups, or ring systems:

Compound Name CAS Number Key Structural Features Applications/Notes
This compound 686344-68-3 Three nitrogen atoms, ketone at position 8 Agrochemicals, APIs, intermediates
5-Oxa-2,7-diazaspiro[3.4]octan-6-one 1446355-49-2 Two nitrogen atoms, one oxygen atom, ketone at position 6 Research chemical (95% purity)
1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride 133382-42-0 One nitrogen, one oxygen, ketone at position 3 Laboratory reagent (97% purity)
RS102221 (8-[5-(...)triazaspiro[4.5]decane-2,4-dione hydrochloride) N/A Extended substituent chain, dual ketone groups GPCR research (5-HT₂ receptor modulation)
Key Observations:
  • Heteroatom Composition: The target compound’s three nitrogen atoms distinguish it from analogues like 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, which replaces one nitrogen with oxygen.
  • Ring Size and Substituents: 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride features a larger spiro system (4.5 ring fusion vs.
  • Functional Groups : RS102221, a triazaspiro derivative with dual ketones and a fluoronaphthyl group, demonstrates the impact of extended substituents on biological activity, as seen in its role as a 5-HT₂C receptor antagonist .

Physicochemical and Functional Comparisons

  • Solubility : The hydrochloride salt form of the target compound ensures superior aqueous solubility compared to neutral spiro analogues like 5-Oxa-2,7-diazaspiro[3.4]octan-6-one .
  • Stability : Discontinuation by CymitQuimica may reflect challenges in synthesis or storage, whereas its industrial-grade availability suggests scalability for bulk applications.

Research and Industrial Implications

  • Agrochemicals : The nitrogen-rich spiro structure may enhance interactions with biological targets in pesticides, akin to other spirocyclic amines used in crop protection .
  • Pharmaceutical Development : Structural parallels to RS102221 suggest utility in central nervous system (CNS) drug discovery, particularly for serotonin receptor modulators .

Biological Activity

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride is a heterocyclic compound notable for its unique spirocyclic structure, comprising three nitrogen atoms integrated into its framework. Its molecular formula is C₅H₈ClN₃O₂, with a molecular weight of 177.59 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors within cells, potentially leading to therapeutic effects against diseases such as cancer and infections caused by bacteria or parasites.

Target Pathways

  • Epidermal Growth Factor Receptor (EGFR) : The compound is thought to interact with EGFR, inhibiting its activity and affecting downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are critical for cell proliferation and survival .

Biological Assays and Findings

Research has focused on understanding the compound's effects through various biological assays. Below are some key findings from recent studies:

Study Method Findings
Smolecule Study (2023)In vitro assaysIndicated potential inhibitory effects on cancer cell lines, suggesting cytotoxic properties.
PMC Article (2021)Phospholipidosis assayShowed interactions leading to phospholipid accumulation in lysosomes, a common response to drug exposure .
BenchChem Analysis (2024)Biochemical assaysConfirmed binding interactions with EGFR, leading to reduced cell proliferation in treated cell lines.

Case Studies

  • Cancer Treatment : In a study evaluating the efficacy of this compound against various cancer types, researchers found that the compound exhibited significant cytotoxicity in breast and lung cancer cell lines. The mechanism was attributed to the inhibition of EGFR signaling pathways.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on bacterial growth, suggesting potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest it is soluble in water and may exhibit favorable absorption characteristics when administered in vivo.

Dosage Effects

Dosage-dependent studies have shown that lower concentrations effectively inhibit target pathways without significant toxicity, while higher doses may lead to adverse effects such as cytotoxicity in non-target cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,5,7-triazaspiro[3.4]octan-8-one hydrochloride, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nitro-aldol reactions or spirocyclization of heterocyclic precursors. For example, intermediates like 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1334146-82-5) may require characterization using LC-MS, 1^1H/13^13C NMR, and IR spectroscopy to confirm spirocyclic geometry and protonation states. Monitoring reaction progress via TLC (e.g., chloroform:methanol = 10:1) and purification via silica gel chromatography ensures purity .

Q. How can impurities or stereoisomers of this spirocyclic compound be resolved during synthesis?

  • Methodology : Use chiral HPLC columns (e.g., Chiralpak AD-H) with polar mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to separate enantiomers. Impurity profiling should follow pharmacopeial guidelines (e.g., EP/USP), referencing structurally related impurities like Ofloxacin N-Oxide Hydrochloride (CAS n/a), which require mass spectrometry for identification .

Q. What analytical techniques are critical for confirming the hydrochloride salt form?

  • Methodology : Conduct elemental analysis (Cl^- content via ion chromatography), X-ray diffraction (XRPD) to confirm crystalline structure, and thermogravimetric analysis (TGA) to assess hygroscopicity. Comparative FT-IR with freebase analogs can validate protonation at the tertiary nitrogen .

Advanced Research Questions

Q. What role does the spirocyclic scaffold play in modulating 5-HT2C receptor antagonism?

  • Methodology : Compare binding affinities (pKi) of 2,5,7-triazaspiro[3.4]octan-8-one derivatives using radioligand displacement assays. For example, RS 102221 hydrochloride (CAS 187397-18-8), a structurally similar 5-HT2C antagonist, shows >100-fold selectivity over 5-HT2A/2B receptors. Molecular docking studies (e.g., AutoDock Vina) can identify key interactions with transmembrane helices .

Q. How do substituents on the spirocyclic core influence metabolic stability in vivo?

  • Methodology : Introduce methyl or fluorine groups at the 5-position (e.g., 5-methyl analog, CAS 742694-76-4) and evaluate metabolic half-life in liver microsomes. LC-MS/MS analysis of plasma samples from rodent PK studies can quantify major metabolites, such as hydroxylated or N-oxide derivatives .

Q. What strategies mitigate instability of the 8-keto group under physiological conditions?

  • Methodology : Stabilize the ketone via prodrug approaches (e.g., oxime or ketal formation) or formulate the compound in buffered hydrogels (pH 6.8–7.4), as demonstrated for metformin hydrochloride in burn treatments. Accelerated stability studies (40°C/75% RH) coupled with UPLC-UV monitoring can assess degradation pathways .

Q. How does the compound interact with off-target receptors (e.g., adrenergic or muscarinic)?

  • Methodology : Perform broad-panel receptor screening (e.g., CEREP Selectivity Profile) at 10 µM. For RS 102221, selectivity over α/β-adrenergic and muscarinic receptors was confirmed via competitive binding assays. Functional assays (e.g., cAMP accumulation) validate antagonist/inverse agonist activity .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to optimize reproducibility?

  • Resolution : Variations in yields (e.g., 53% vs. 67% in spirocyclic tosylhydrazone syntheses) may arise from deuterium isotope effects or solvent purity. Standardize reaction conditions (e.g., anhydrous ethanol, controlled HCl catalysis) and characterize intermediates rigorously. Replicate procedures from peer-reviewed syntheses (e.g., Somanathan et al., 1994) .

Q. Conflicting receptor selectivity How to validate target specificity?

  • Resolution : Use orthogonal assays (e.g., calcium flux for 5-HT2C vs. β-arrestin recruitment for 5-HT2A). Cross-validate with knockout models or siRNA silencing to confirm on-target effects. Reference structural analogs (e.g., Y25130 hydrochloride) to contextualize selectivity trends .

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